
Oxidopamine
Übersicht
Beschreibung
Oxidopamine, also known as 6-hydroxydopamine or 2,4,5-trihydroxyphenethylamine, is a neurotoxic synthetic organic compound. It is primarily used in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is instrumental in creating animal models for studying Parkinson’s disease and other neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxidopamine is synthesized from dopamine through a hydroxylation reaction. The process involves the use of specific reagents and conditions to introduce hydroxyl groups at the 2, 4, and 5 positions on the phenyl ring of dopamine .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves controlled chemical reactions under specific conditions to ensure the purity and stability of the compound .
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen or other oxidizing agents.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Utilizes various nucleophiles depending on the desired product.
Major Products:
Oxidation: Produces reactive oxygen species.
Reduction: Yields reduced forms of this compound.
Substitution: Results in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Historical Context and Mechanism of Action
First described in 1959, oxidopamine has since been instrumental in creating animal models of Parkinson's disease. The neurotoxin is taken up by dopaminergic neurons via the dopamine transporter, leading to oxidative stress and subsequent neuronal death. This mechanism is crucial for understanding the cellular processes involved in Parkinson's disease and testing new treatments aimed at neuroprotection or neuroregeneration .
Key Applications
-
Modeling Parkinson's Disease :
- This compound is predominantly used to induce Parkinsonism in laboratory animals by lesioning dopaminergic neurons in the substantia nigra pars compacta. This model allows researchers to study the progression of Parkinson's disease and evaluate new pharmacological treatments .
- The resulting animal models exhibit symptoms akin to those seen in human patients, such as akinesia and rigidity, making them suitable for various experimental studies .
-
Investigating Neuroprotective Agents :
- Studies have shown that various compounds can mitigate the neurotoxic effects of this compound. For instance, glucosamine has been demonstrated to protect against motor deficits and neuroinflammation induced by 6-OHDA in experimental models .
- Research into other protective agents continues, with findings suggesting that enhancing O-GlcNAc cycling can confer significant neuroprotection against this compound-induced degeneration .
-
Exploring Oxidative Stress :
- This compound administration has been linked to increased oxidative stress markers, which are critical in understanding the pathophysiology of neurodegenerative diseases. Studies have measured the production of reactive oxygen species and related markers following 6-OHDA treatment, providing insights into the timing and extent of oxidative damage .
-
Testing Therapeutic Interventions :
- The this compound model is used extensively to test new drugs aimed at alleviating symptoms or slowing disease progression in Parkinson's disease. For example, compounds that target mitochondrial dysfunction or inflammation pathways are evaluated using this model to assess their efficacy and safety .
Case Studies
Wirkmechanismus
Oxidopamine exerts its effects primarily through the generation of reactive oxygen species and the inhibition of mitochondrial function. It selectively targets dopaminergic neurons, leading to cell death via oxidative stress and mitochondrial dysfunction . The compound’s neurotoxicity is attributed to its ability to produce toxic metabolites and disrupt cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Dopamine: A neurotransmitter that oxidopamine is derived from.
Norepinephrine: Another neurotransmitter with structural similarities.
Epinephrine: Shares a similar catecholamine structure.
Uniqueness: this compound’s unique ability to selectively destroy dopaminergic neurons makes it a valuable tool in neurological research. Unlike dopamine, norepinephrine, and epinephrine, this compound is primarily used for its neurotoxic properties in experimental models .
Biologische Aktivität
Oxidopamine, also known as 6-hydroxydopamine (6-OHDA), is a synthetic compound that is primarily utilized in scientific research to model Parkinson's disease (PD) through the selective destruction of dopaminergic neurons. This article delves into the biological activity of this compound, its mechanisms of action, and its implications in neurodegenerative research.
This compound mimics the structure of dopamine and noradrenaline, allowing it to be taken up by catecholaminergic neurons via dopamine and noradrenaline receptors. Once inside the neuron, this compound is metabolized by monoamine oxidase, leading to the production of toxic metabolites, including hydrogen peroxide (H2O2) and reactive oxygen species (ROS) such as superoxide radicals. These reactive species are implicated in neuronal damage and cell death, which are characteristic features of Parkinson's disease .
The typical pathway for this compound-induced neurotoxicity can be summarized as follows:
- Uptake : this compound enters catecholaminergic neurons.
- Metabolism : It is oxidized by monoamine oxidase.
- Toxic Product Formation : This process generates ROS and catecholamine quinones.
- Cellular Damage : Quinones can modify intracellular proteins, leading to cellular dysfunction and apoptosis .
Experimental Models
This compound is widely used in animal models to study Parkinson's disease. By administering this compound, researchers can induce lesions in the substantia nigra, leading to the degeneration of approximately 70% of dopaminergic neurons, which is critical for modeling PD symptoms such as bradykinesia and rigidity .
Case Studies
- Neuroinflammation and Neurodegeneration : A study demonstrated that treatment with this compound resulted in significant neuroinflammation characterized by increased expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like IL-1β in neuronal cell lines. This suggests a link between this compound exposure and inflammatory responses that exacerbate neuronal injury .
- Behavioral Impairments : In a graded-dose study using C57BL/6 mice, varying doses of this compound were administered to assess locomotor function over time. Behavioral tests indicated that even low doses could induce significant motor deficits within a week post-injection, highlighting the sensitivity of this model for studying PD .
- Neuroprotective Strategies : Research has also focused on potential neuroprotective strategies against this compound-induced toxicity. For instance, glucosamine treatment was found to mitigate motor deficits and reduce neuroinflammation in models exposed to this compound, suggesting avenues for therapeutic intervention .
Data Tables
The following table summarizes key findings from various studies on the effects of this compound:
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)benzene-1,2,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVDFFZHCJEHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Record name | 6-HYDROXYDOPAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20498 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28094-15-7 (hydrochloride), 636-00-0 (hydrobromide) | |
Record name | Oxidopamine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0036768 | |
Record name | 6-Hydroxydopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-hydroxydopamine is a solid. Used as a pharmacological agent., Solid | |
Record name | 6-HYDROXYDOPAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20498 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 6-Hydroxydopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1199-18-4 | |
Record name | 6-HYDROXYDOPAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20498 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 6-Hydroxydopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxidopamine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxydopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxidopamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXIDOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HW4YBZ748 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Hydroxydopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 °C | |
Record name | 6-Hydroxydopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.